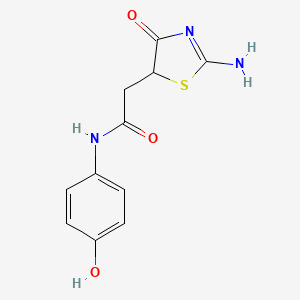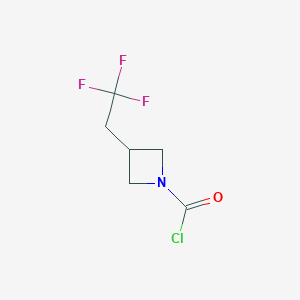![molecular formula C9H6F4O2 B2817597 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 142044-52-8](/img/structure/B2817597.png)
2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid, also known as [4-fluoro-2-(trifluoromethyl)phenyl]acetic acid, is a chemical compound with the CAS Number: 195447-80-4 . It has a molecular weight of 222.14 . The compound is solid in its physical form and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F4O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It is typically stored in a dry room at normal temperature .Scientific Research Applications
Synthesis and Chemical Properties
Practical Synthesis and Chemical Reactivity : A practical synthesis involving hydrogenation and N-alkylation processes was developed for a compound structurally related to 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid, emphasizing its role in facilitating complex organic transformations and yielding products with potential biological activities (Vaid et al., 2012).
Electrochemical Applications : Research on the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride showcases the compound's potential in electrochemical applications and radiofluorination, indicating its utility in creating fluorinated derivatives for various scientific applications (Balandeh et al., 2017).
Biological and Medicinal Chemistry
- Biological Agonist Effects : Investigation into the synthesis of 1,4-disubstituted 1,2,3-triazoles analogues demonstrates potent agonist activities of derivatives, suggesting the role of structurally similar compounds in drug discovery and pharmaceutical research (Ciocoiu et al., 2010).
Material Science and Engineering
- Polymer Synthesis and Thermal Properties : The synthesis of sterically encumbered poly(arylene ether)s containing spiro-annulated substituents, utilizing 2-trifluoromethyl-activated bisfluoro monomers, demonstrates the compound's application in developing materials with high thermal stability, indicating its importance in materials science (Huang et al., 2010).
Analytical and Physical Chemistry
- Reactivity, Acidity, and Vibrational Spectra Studies : Comparative DFT studies on halogen substituted phenylacetic acids, including 2-(2-fluorophenyl)acetic acid, offer insights into the compound's reactivity, acidity, and vibrational spectra, contributing to a deeper understanding of its chemical behavior (Srivastava et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
2-fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7(8(14)15)5-1-3-6(4-2-5)9(11,12)13/h1-4,7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSVFEGAHSFELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2817517.png)


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)


![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)


![Cyclohexyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2817534.png)
